N-(2,4-dichlorophenyl)-6-ethylpyrimidine-4-carboxamide
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Overview
Description
N-(2,4-dichlorophenyl)-6-ethylpyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dichlorophenyl group attached to the pyrimidine ring, along with an ethyl group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-6-ethylpyrimidine-4-carboxamide typically involves a multi-step process. One common method starts with the reaction of 2,4-dichloroaniline with ethyl acetoacetate to form an intermediate compound. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-6-ethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted pyrimidine derivatives .
Scientific Research Applications
N-(2,4-dichlorophenyl)-6-ethylpyrimidine-4-carboxamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-6-ethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
Uniqueness
N-(2,4-dichlorophenyl)-6-ethylpyrimidine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity in substitution reactions, while the pyrimidine ring provides a stable scaffold for further modifications. Additionally, the presence of the carboxamide group allows for potential interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H11Cl2N3O |
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Molecular Weight |
296.15 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-6-ethylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C13H11Cl2N3O/c1-2-9-6-12(17-7-16-9)13(19)18-11-4-3-8(14)5-10(11)15/h3-7H,2H2,1H3,(H,18,19) |
InChI Key |
YKUXTYUIRRJOJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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